3H-Pyrrolizin-3-one, hexahydro-7a-hydroxy-
Overview
Description
3H-Pyrrolizin-3-one, hexahydro-7a-hydroxy- is a chemical compound with the molecular formula C7H11NO2 It is a derivative of pyrrolizine, a bicyclic structure containing a pyrrole ring fused to a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Pyrrolizin-3-one, hexahydro-7a-hydroxy- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reduction of pyrrolizine derivatives followed by hydroxylation at the 7a position. The reaction conditions often require the use of reducing agents such as sodium borohydride or lithium aluminum hydride, and hydroxylation can be achieved using oxidizing agents like hydrogen peroxide or osmium tetroxide .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
3H-Pyrrolizin-3-one, hexahydro-7a-hydroxy- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 7a position can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The hydrogen atoms in the pyrrolizine ring can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, osmium tetroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), alkylating agents.
Major Products Formed
The major products formed from these reactions include various derivatives of pyrrolizine with different functional groups, such as ketones, aldehydes, and substituted pyrrolizines .
Scientific Research Applications
3H-Pyrrolizin-3-one, hexahydro-7a-hydroxy- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3H-Pyrrolizin-3-one, hexahydro-7a-hydroxy- involves its interaction with specific molecular targets and pathways. The hydroxyl group at the 7a position plays a crucial role in its reactivity and binding affinity to biological molecules. This compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Pyrrolizine: The parent compound with a similar bicyclic structure but lacking the hydroxyl group at the 7a position.
Hexahydro-3H-pyrrolizin-3-one: A derivative with a similar structure but different functional groups.
7a-Hydroxy-3H-pyrrolizin-3-one: Another derivative with hydroxylation at different positions.
Uniqueness
3H-Pyrrolizin-3-one, hexahydro-7a-hydroxy- is unique due to its specific hydroxylation at the 7a position, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
8-hydroxy-2,5,6,7-tetrahydro-1H-pyrrolizin-3-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c9-6-2-4-7(10)3-1-5-8(6)7/h10H,1-5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKMSCRGCFRXPEL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC(=O)N2C1)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30461847 | |
Record name | 3H-Pyrrolizin-3-one, hexahydro-7a-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30461847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104885-96-3 | |
Record name | 3H-Pyrrolizin-3-one, hexahydro-7a-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30461847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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